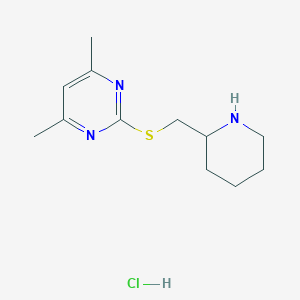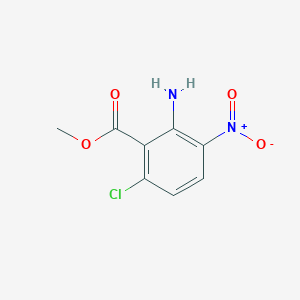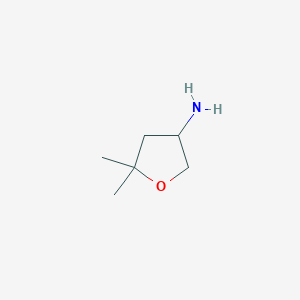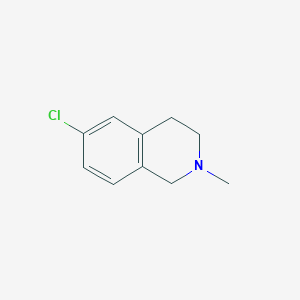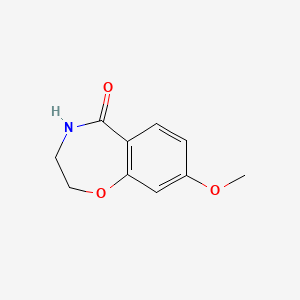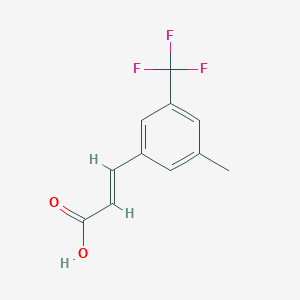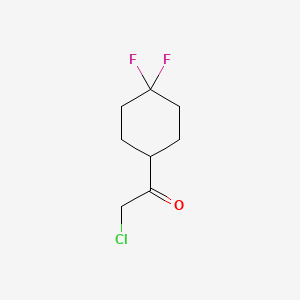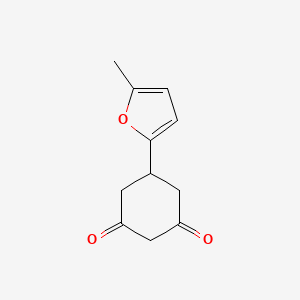
5-(5-Methyl-2-furyl)cyclohexane-1,3-dione
Descripción general
Descripción
5-(5-Methyl-2-furyl)cyclohexane-1,3-dione is a chemical compound with the CAS Number: 123638-54-0 . It has a molecular weight of 192.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two carbonyl groups at the 1 and 3 positions, and a 5-methyl-2-furyl group attached at the 5 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known to have a molecular weight of 192.21 .Aplicaciones Científicas De Investigación
Peculiarities of Formation of Decahydroacridine-1,8-diones
This study explored the conditions for forming N-substituted decahydroacridine-1,8-diones from α-R-methylenebiscyclohexane-1,3-diones. It developed methods for preparing 1,8-dioxo-10-methyldecahydroacridines with furyl and 5-nitrofuryl substituents, emphasizing the versatility of these cyclohexane-1,3-dione derivatives in synthesizing complex heterocyclic frameworks (Nikolaeva et al., 2013).
Syntheses of Cyclopentanecarboxylic Acids
Research into the synthesis of 3-(2,4-dimethyl-5-oxocyclopent-1-enyl)propionic acid and related compounds from cyclohexane-1,3-dione derivatives reveals the compound's utility in creating structurally diverse and biologically relevant molecules. This work underscores the fundamental role of cyclohexane-1,3-dione derivatives in organic synthesis and their potential for generating bioactive compounds (Narayanan et al., 1971).
Dichotomy in the Ring Opening Reaction
This research demonstrates the reactivity of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines, highlighting the synthetic utility of furyl-substituted cyclohexane-1,3-diones in producing heterocyclic compounds. The findings reveal the nuanced reactivity of these compounds, offering pathways to novel organic structures (Šafár̆ et al., 2000).
Conjugation and Hydrogen Bonding in Curcumin Analogue
A study focused on a curcumin analogue reveals the continuous conjugation and hydrogen bonding within the molecule, offering insights into the chemical behavior of furyl-substituted cyclohexane-1,3-diones. This research underscores the importance of structural analysis in understanding the properties and potential applications of these compounds (Arrieta et al., 2000).
Application for Six-Membered Oxygen-Containing Heterocycles Synthesis
Cyclohexan-1,3-dione derivatives serve as versatile scaffolds for synthesizing a variety of value-added organic molecules, including six-membered oxygen heterocycles. These compounds are crucial intermediates for natural products and bioactive molecules with a broad range of activities. This work highlights the diverse applications of cyclohexane-1,3-dione derivatives in medicinal chemistry and drug synthesis (Sharma et al., 2020).
Propiedades
IUPAC Name |
5-(5-methylfuran-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,8H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZCGWXQQSGBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B1429535.png)
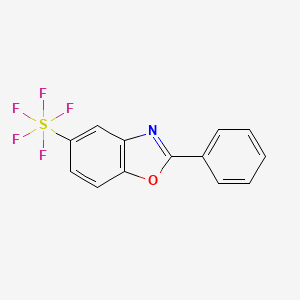
![2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1429538.png)
